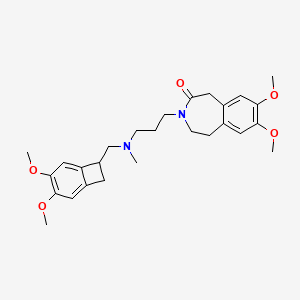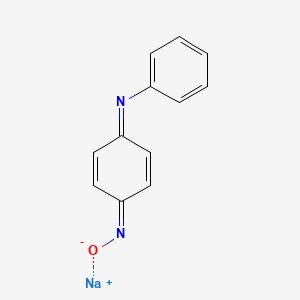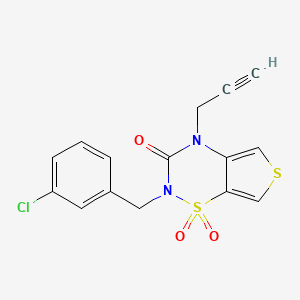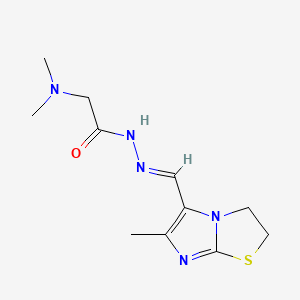
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that features a unique structure combining glycine, imidazole, and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole rings, followed by their coupling with glycine derivatives. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
the principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production if needed .
化学反応の分析
Types of Reactions
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
科学的研究の応用
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure may find applications in the development of new materials or chemical processes
作用機序
The mechanism by which Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide exerts its effects involves interactions with various molecular targets and pathways. The imidazole and thiazole rings are known to interact with enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of glycine, imidazole, and thiazole, such as:
Glycine derivatives: These include compounds like N-methylglycine and N,N-dimethylglycine.
Imidazole derivatives: Examples include histidine and imidazole-4-acetic acid.
Thiazole derivatives: These include thiamine (vitamin B1) and benzothiazole
Uniqueness
The uniqueness of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide lies in its combined structure, which incorporates elements from glycine, imidazole, and thiazole. This unique combination may confer distinct biological activities and chemical properties not found in simpler compounds .
特性
CAS番号 |
102410-37-7 |
|---|---|
分子式 |
C11H17N5OS |
分子量 |
267.35 g/mol |
IUPAC名 |
2-(dimethylamino)-N-[(E)-(6-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H17N5OS/c1-8-9(16-4-5-18-11(16)13-8)6-12-14-10(17)7-15(2)3/h6H,4-5,7H2,1-3H3,(H,14,17)/b12-6+ |
InChIキー |
TWDLXBUGHULYLQ-WUXMJOGZSA-N |
異性体SMILES |
CC1=C(N2CCSC2=N1)/C=N/NC(=O)CN(C)C |
正規SMILES |
CC1=C(N2CCSC2=N1)C=NNC(=O)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


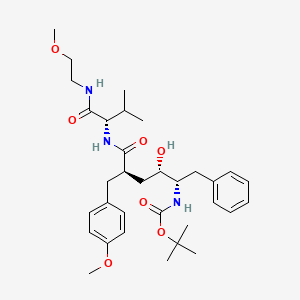
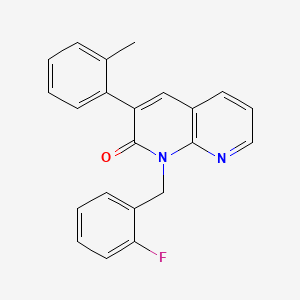
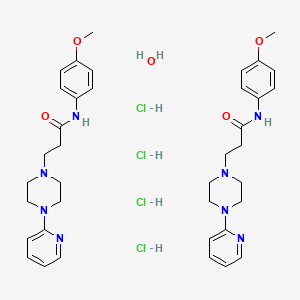
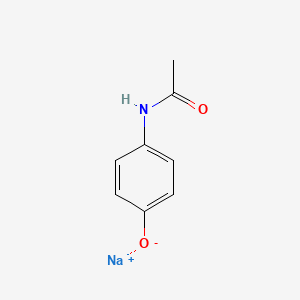
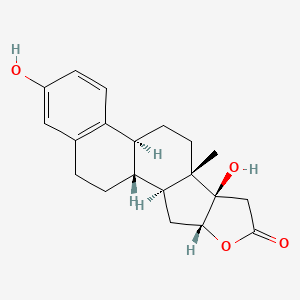
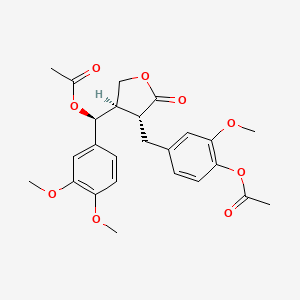
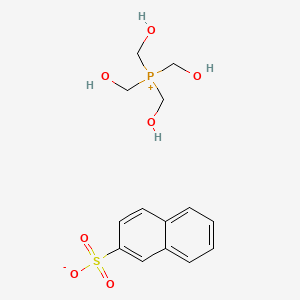
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)


![[3H]methoxy-PEPy](/img/structure/B15191061.png)
